Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[(4-methylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-3-5-10(6-4-9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-6H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZHPNJQNZSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Amidation: The introduction of the 4-methylbenzamido group is achieved through an amidation reaction. This involves reacting the thiophene derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate has shown promise in drug development due to its ability to act as a bioactive compound. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.
Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of thiophene compounds, including this compound, for their anti-cancer properties. The findings indicated that modifications in the benzamide group significantly enhanced the compound's cytotoxicity against various cancer cell lines .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its thiophene ring can undergo various reactions such as electrophilic substitution and nucleophilic addition, facilitating the creation of more complex molecules.
Example Reaction:
The compound can be used in the synthesis of novel thiophene-based polymers through polymerization reactions. This application is particularly relevant in the development of conductive materials for electronic devices.
Material Science
In material science, this compound is explored for its potential use in creating advanced materials with specific electrical properties.
Research Insight:
Recent studies have investigated the incorporation of thiophene derivatives into organic solar cells. The inclusion of this compound has been shown to improve charge transport properties and overall efficiency of solar cells .
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: Other thiophene derivatives, such as 2-aminothiazole and 2-phenylthiophene, share the thiophene ring but differ in their functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C_{12}H_{13}N_{1}O_{2}S
- Molecular Weight: 235.30 g/mol
- CAS Number: 125089-02-3
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Histone Deacetylase Inhibition: The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which can lead to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is significant in cancer therapy as HDAC inhibition can promote apoptosis in cancer cells .
- Antiproliferative Effects: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The inhibition is believed to be linked to its ability to interfere with cellular signaling pathways associated with growth and survival .
- Synergistic Effects with Chemotherapeutics: Research indicates that when combined with other chemotherapeutic agents, this compound can enhance the efficacy of treatments like doxorubicin and cisplatin, suggesting its potential as an adjunct therapy in cancer treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on Breast Cancer:
A study involving the MDA-MB-468 breast cancer cell line demonstrated that treatment with this compound resulted in significant apoptosis. The mechanism was linked to the inhibition of HDAC activity, leading to altered gene expression profiles conducive to cell death . -
Combination Therapy:
In a preclinical model, the compound was evaluated in combination with standard chemotherapeutics such as cisplatin and doxorubicin. Results indicated a synergistic effect where the combination led to a higher rate of apoptosis compared to either agent alone, underscoring its potential role in combination therapies for resistant cancers .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Methyl 3-(4-methylbenzamido)-4,5-dihydrothiophene-2-carboxylate, and what critical reaction parameters influence yield?
Answer:
The synthesis of this compound typically involves:
- Amidation reactions : Introducing the 4-methylbenzamido group via coupling agents (e.g., DCC, HOBt) or activated esters.
- Ring formation : Cyclization of dihydrothiophene precursors under acidic or basic conditions.
- Esterification : Methylation of the carboxylic acid intermediate using methanol under acid catalysis.
Key parameters include temperature control (e.g., 0°C for sensitive intermediates) , solvent selection (MeOH or THF for solubility ), and stoichiometric ratios of reagents like NH4Cl and Mg turnings for reductive steps . Characterization via -NMR, -NMR, and IR ensures structural confirmation .
Basic: How is the crystal structure of this compound determined, and which refinement tools are recommended?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods (SHELXS) or intrinsic phasing (SHELXD) .
- Refinement : SHELXL for full-matrix least-squares refinement, achieving R-factors < 0.05 for high-resolution data .
For example, a related compound (Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) was refined to using SHELXL, highlighting the importance of anisotropic displacement parameters and hydrogen bonding analysis .
Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) between synthetic batches?
Answer:
Discrepancies often arise from:
- Conformational flexibility : Rotamers in the 4,5-dihydrothiophene ring or benzamido group can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks .
- Impurity profiles : Employ HPLC-MS or preparative TLC to isolate byproducts and identify their structures .
- Crystallographic validation : Compare experimental NMR data with X-ray-derived torsion angles to confirm dominant conformers .
For example, VT-NMR at 60°C resolved overlapping signals in a structurally similar ethyl thiophene carboxylate derivative .
Advanced: What strategies optimize stereochemical control during synthesis, particularly for diastereomers in the dihydrothiophene ring?
Answer:
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry, as demonstrated in tetrahydrothiophene-based GABA inactivators .
- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Rh complexes) for enantioselective hydrogenation .
- Dynamic kinetic resolution : Leverage temperature-dependent equilibria to favor the desired diastereomer .
For instance, magnesium-mediated reductions in MeOH at −20°C improved diastereomeric excess (de > 90%) in a related tetrahydrothiophene compound .
Advanced: How can computational methods complement experimental data in analyzing the compound’s reactivity or binding interactions?
Answer:
- DFT calculations : Predict reaction pathways (e.g., amidation energetics) and transition states using Gaussian or ORCA software.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data .
- Conformational analysis : Compare calculated (Mercury or PLATON) and experimental torsion angles to validate stability .
For example, DFT studies on methyl benzothiophene carboxylates revealed electron-withdrawing effects of substituents on ring planarity, corroborating X-ray data .
Basic: What analytical techniques are essential for purity assessment, and how are they applied?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- Melting point : Sharp m.p. ranges (e.g., 183–185°C) indicate high purity, as seen in methyl 4-aminothiophene derivatives .
For new compounds, microanalysis and high-resolution mass spectrometry (HRMS) are mandatory .
Advanced: How can researchers resolve conflicting crystallographic data (e.g., bond length variations) in related compounds?
Answer:
- Multi-dataset refinement : Compare structures solved from multiple crystals to identify systematic errors.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing differences .
- Database mining : Cross-reference with Cambridge Structural Database (CSD) entries for statistical outliers .
In a sulfamoyl benzamide derivative, conflicting C–N bond lengths were resolved by re-refining data with SHELXL, attributing variations to thermal motion .
Basic: What safety considerations are critical when handling this compound in the laboratory?
Answer:
- Toxicity screening : Assess acute toxicity via zebrafish embryo assays (LC50) .
- Waste disposal : Neutralize reaction byproducts (e.g., chlorinated solvents) before disposal .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for amidation steps involving volatile reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
